Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 181284-95-7
VCID: VC20921527
InChI: InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,10H2,1H3,(H,11,12)
SMILES: COC(=O)C1=CC2=C(C=C1N)N=CN2
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate

CAS No.: 181284-95-7

Cat. No.: VC20921527

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate - 181284-95-7

Specification

CAS No. 181284-95-7
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name methyl 6-amino-3H-benzimidazole-5-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,10H2,1H3,(H,11,12)
Standard InChI Key TVAVIQSUECXLPE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1N)N=CN2
Canonical SMILES COC(=O)C1=CC2=C(C=C1N)N=CN2

Introduction

Synthesis

The synthesis of methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step reactions starting from substituted o-phenylenediamines. General steps include:

  • Cyclization of o-phenylenediamine derivatives with formic acid or similar agents to form the benzimidazole core.

  • Functionalization at specific positions to introduce the amino group at position 5 and the methyl ester at position 6.

Reaction conditions often include catalysts such as palladium complexes or bases like cesium carbonate under inert atmospheres to ensure high yields and purity.

Biological Activity

Benzimidazole derivatives, including methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate, have been studied for their pharmacological properties:

Anticancer Potential

  • Benzimidazoles are known to inhibit kinases involved in cancer cell proliferation. They can induce cell cycle arrest, particularly at the G1 phase, and promote apoptosis in cancer cells .

Antimicrobial Activity

  • Compounds with benzimidazole cores exhibit antibacterial and antifungal activity by targeting microbial enzymes or DNA synthesis pathways .

Antiviral Applications

  • Some derivatives have shown efficacy against RNA viruses by inhibiting viral replication enzymes .

Applications in Medicinal Chemistry

Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate serves as a scaffold for designing drugs targeting:

  • Cancer Therapy: By modifying substituents on the benzimidazole ring, researchers can optimize interactions with kinases or DNA.

  • Antimicrobial Agents: Structural modifications enhance selectivity for bacterial or fungal targets.

  • Anti-inflammatory Drugs: Benzimidazoles have been explored for their role in modulating inflammatory pathways.

Cytotoxicity Studies

Studies on related benzimidazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values often range between 5–10 µM, comparable to standard drugs like sorafenib .

Limitations and Challenges

While promising, methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate faces challenges:

  • Limited water solubility may affect its bioavailability.

  • Potential toxicity requires careful evaluation in preclinical studies.

  • Synthesis routes must be optimized for scalability in industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator